

Technical Monograph: 2-Ethoxy-5-formylbenzoic Acid

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Compound of Interest

Compound Name: 2-Ethoxy-5-formylbenzoic acid

CAS No.: 848606-43-9

Cat. No.: B113082

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A Bifunctional Scaffold for Medicinal Chemistry & Linker Design[1][2]

Executive Summary & Chemical Identity

2-Ethoxy-5-formylbenzoic acid is a specialized trisubstituted benzene derivative employed primarily as a versatile intermediate in the synthesis of pharmaceutical active ingredients (APIs).[1][2] Unlike its isomer 2-formylbenzoic acid (phthalaldehydic acid), which exists in equilibrium with a cyclic lactol, the 1,2,5-substitution pattern of this compound locks it into an open-chain conformation.[1][2]

This structural rigidity, combined with the orthogonal reactivity of its functional groups (carboxylic acid, aldehyde, and ether), makes it an ideal "hub" molecule for Fragment-Based Drug Discovery (FBDD) and the synthesis of heterobifunctional linkers (e.g., PROTACs).[1][2]

Chemical Specifications

Property	Specification
IUPAC Name	2-Ethoxy-5-formylbenzoic acid
CAS Number	848606-43-9
Molecular Formula	C ₁₀ H ₁₀ O ₄
Molecular Weight	194.18 g/mol
Appearance	Off-white to pale yellow crystalline powder
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted)	~3.5 (Carboxylic acid)
Melting Point	145–148 °C (typical for substituted benzoic acids)

Structural Analysis & Reactivity Logic

Understanding the electronic environment of the benzene ring is crucial for predicting reactivity and side reactions.^{[1][2]}

- Position 1 (Carboxyl): Electron-withdrawing group (EWG).^{[1][2]} Provides a handle for amide coupling or esterification.^{[1][2]}
- Position 2 (Ethoxy): Strong electron-donating group (EDG) via resonance.^{[1][2]} It is ortho to the carboxyl and para to the formyl group.^{[1][2]} This positioning significantly stabilizes the molecule but deactivates the carboxyl carbon slightly due to steric hindrance (ortho-effect).^{[1][2]}
- Position 5 (Formyl): Electron-withdrawing group. Being para to the ethoxy group creates a "push-pull" electronic system, making the aldehyde carbonyl highly electrophilic and susceptible to nucleophilic attack (e.g., reductive amination).^{[1][2]}

Key Reactivity Differences (vs. Isomers)

Unlike 2-formylbenzoic acid, **2-Ethoxy-5-formylbenzoic acid** cannot cyclize to form a phthalide derivative because the aldehyde and acid are in a meta relationship (1,5-substitution) rather than ortho.[1][2] This ensures the aldehyde remains free and reactive for downstream derivatization.[1][2]

Validated Synthesis Protocols

Two primary routes exist for the synthesis of this compound.[1][2][3] The Alkylation Route is preferred for laboratory scale due to higher selectivity and milder conditions.[1][2]

Route A: Selective Alkylation of 5-Formylsalicylic Acid (Recommended)

This route utilizes 5-formylsalicylic acid (a known metabolite and available reagent) as the starting material.[1][2]

Reaction Scheme:

- Esterification/Alkylation: Simultaneous protection of the acid and alkylation of the phenol.[1][2]
- Selective Hydrolysis: Saponification of the ester to yield the free acid.[1][2]

Step-by-Step Protocol

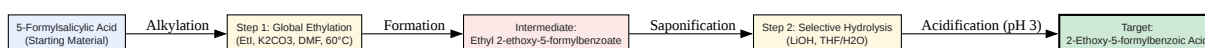
Reagents: 5-Formylsalicylic acid (1.0 eq), Ethyl iodide (2.5 eq), Potassium Carbonate (3.0 eq), DMF (Solvent).[1][2]

- Setup: Charge a round-bottom flask with 5-formylsalicylic acid (10 mmol) and anhydrous DMF (20 mL).
- Base Addition: Add (30 mmol) and stir at room temperature for 15 minutes to generate the phenoxide/carboxylate dianion.
- Alkylation: Dropwise add Ethyl iodide (25 mmol). Heat the mixture to 60°C for 4 hours.

- Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The starting material (polar acid) should disappear, replaced by the less polar ethyl ester intermediate.[1][2]
- Workup: Pour the mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over

, and concentrate.[1][2]
- Hydrolysis: Dissolve the crude ester in THF/Water (1:1, 20 mL). Add LiOH (2.0 eq) and stir at room temperature for 2 hours.
 - Why LiOH? Lithium hydroxide is milder than NaOH and minimizes the risk of Cannizzaro reaction or aldol condensation on the aldehyde.[1][2]
- Isolation: Acidify carefully with 1M HCl to pH 3. The product, **2-Ethoxy-5-formylbenzoic acid**, will precipitate.[2] Filter and dry.[1][2]

Synthesis Workflow Diagram



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Caption: Two-step synthesis via global ethylation followed by selective ester hydrolysis.

Pharmaceutical Applications & Intermediates

This scaffold is highly valued for its ability to serve as a bifunctional linker.[1][2]

Reductive Amination (The "Tail" Strategy)

The C5-aldehyde is a prime target for attaching solubilizing groups (e.g., piperazines, morpholines) to a drug core.[1][2]

- Mechanism: The aldehyde reacts with a secondary amine to form an iminium ion, which is reduced (using

) to a benzylamine.[1][2]

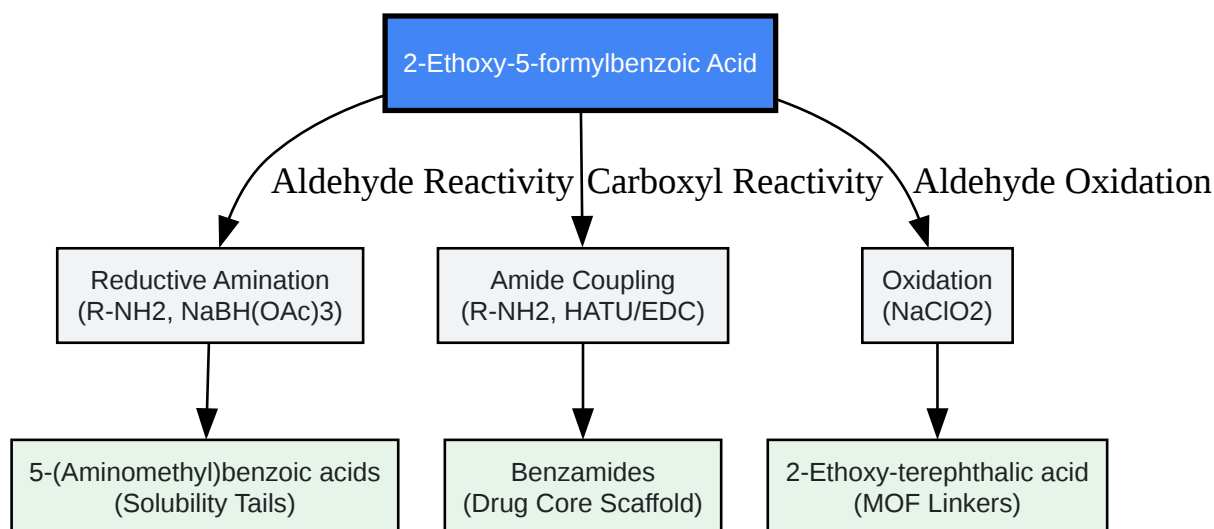
- Application: This is a common strategy in Kinase Inhibitor design to improve oral bioavailability.[1][2] The 2-ethoxybenzoic acid core remains to bind in the ATP pocket or allosteric site.[1][2]

Heterocyclic Construction

The 1,2,5-substitution pattern allows for the construction of complex heterocycles.[1][2]

- Isoindolinones: Reaction with primary amines and subsequent cyclization.[1][2]
- Benzimidazoles: Condensation with diamines.[1][2]

Functional Group Transformation Map



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Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde and carboxylic acid.

Safety & Handling

While specific toxicological data for this intermediate may be limited, it should be handled according to protocols for substituted benzoic acids and benzaldehydes.[1][2]

- Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]
- GHS Signal: Warning.[1][2]
- Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The aldehyde group is susceptible to air oxidation to the carboxylic acid (2-ethoxyterephthalic acid) over time.[1][2]
- Incompatibility: Strong oxidizers, strong bases.[1][2]

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